LyP-2

Description

The study of peptides, short chains of amino acids linked by peptide bonds, has become a cornerstone of biochemical and biomedical research. vedantu.comtestbook.com These molecules occupy a critical space between small molecules and large proteins, offering a unique combination of specificity and functional diversity. vedantu.comcreative-proteomics.com

Peptides are broadly classified based on the number of amino acid residues they contain. Dipeptides consist of two amino acids, tripeptides of three, and so on. vedantu.comcreative-proteomics.com Peptides with ten or more amino acids are often referred to as polypeptides. nih.gov Another classification is based on their structure, which can be linear or cyclic. testbook.comturito.com Cyclic peptides, often formed through a disulfide bond between two cysteine residues, generally exhibit increased stability and constrained conformations, which can lead to higher receptor affinity and specificity. nih.govpeptide.com

From a functional perspective, peptides can be categorized as, for example, antimicrobial peptides, peptide hormones, or neuropeptides. conductscience.com The academic significance of peptides lies in their fundamental roles in virtually all biological processes. nih.gov They serve as signaling molecules, enzyme substrates and inhibitors, and structural components of tissues. vedantu.comunc.edu This inherent bioactivity makes them invaluable tools for dissecting cellular and physiological mechanisms. nih.gov

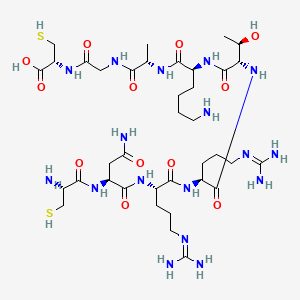

The specific amino acid sequence H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH presents several compelling reasons for detailed scientific investigation. The presence of cysteine residues at both the N- and C-termini strongly suggests the potential for intramolecular disulfide bond formation, which would result in a cyclic nonapeptide. nih.govrose-hulman.edu Such cyclization can confer significant conformational rigidity, which is often a desirable trait in the design of biologically active peptides. nih.gov

Furthermore, the sequence is rich in charged and polar amino acids. It contains two arginine and one lysine (B10760008) residues, which are positively charged at physiological pH, and one asparagine and one threonine, which are polar. wikipedia.orgkhanacademy.org This high density of charged and polar groups is likely to render the peptide highly soluble in aqueous environments and capable of engaging in specific electrostatic and hydrogen-bonding interactions with biological targets. The repeated arginine residues, in particular, are known to be important for interactions with cell membranes and various receptors.

The rationale for studying this peptide is thus multifaceted. It serves as a model system for investigating the principles of peptide folding and cyclization. Moreover, its unique combination of amino acids suggests potential applications in areas such as drug delivery, where charged peptides can facilitate cell penetration, or as a modulator of protein-protein interactions that are governed by charged interfaces.

Table 1: Amino Acid Composition and Properties of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH This interactive table allows for sorting by clicking on the column headers.

| Amino Acid | 3-Letter Code | 1-Letter Code | Position | Properties |

|---|---|---|---|---|

| Cysteine | Cys | C | 1 | Polar, Thiol-containing, Can form disulfide bonds technologynetworks.com |

| Asparagine | Asn | N | 2 | Polar, Uncharged khanacademy.org |

| Arginine | Arg | R | 3 | Positively charged, Basic wikipedia.org |

| Arginine | Arg | R | 4 | Positively charged, Basic wikipedia.org |

| Threonine | Thr | T | 5 | Polar, Uncharged khanacademy.org |

| Lysine | Lys | K | 6 | Positively charged, Basic wikipedia.org |

| Alanine (B10760859) | Ala | A | 7 | Nonpolar, Hydrophobic khanacademy.org |

| Glycine | Gly | G | 8 | Nonpolar, Smallest amino acid khanacademy.org |

| Cysteine | Cys | C | 9 | Polar, Thiol-containing, Can form disulfide bonds technologynetworks.com |

Properties

Molecular Formula |

C37H69N17O12S2 |

|---|---|

Molecular Weight |

1008.2 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C37H69N17O12S2/c1-17(28(58)47-14-26(57)49-24(16-68)35(65)66)48-30(60)20(7-3-4-10-38)52-34(64)27(18(2)55)54-32(62)22(9-6-12-46-37(43)44)50-31(61)21(8-5-11-45-36(41)42)51-33(63)23(13-25(40)56)53-29(59)19(39)15-67/h17-24,27,55,67-68H,3-16,38-39H2,1-2H3,(H2,40,56)(H,47,58)(H,48,60)(H,49,57)(H,50,61)(H,51,63)(H,52,64)(H,53,59)(H,54,62)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t17-,18+,19-,20-,21-,22-,23-,24-,27-/m0/s1 |

InChI Key |

QCDJYHWNVUMOBT-DSQOZMABSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)N)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Dynamics of H Cys Asn Arg Arg Thr Lys Ala Gly Cys Oh

Primary Sequence Analysis: Amino Acid Composition and Unique Features of the H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH Peptide

The amino acid composition reveals several key features:

High Positive Charge: The sequence contains three basic amino acids: two Arginine (Arg) residues and one Lysine (B10760008) (Lys) residue. At a neutral pH of approximately 7, the side chains of arginine and lysine are fully protonated, each carrying a positive charge. wikipedia.org This gives the peptide a significant net positive charge, which strongly influences its solubility and potential interactions with negatively charged molecules like nucleic acids or acidic phospholipids.

Polarity and Hydrophilicity: The presence of polar uncharged residues such as Asparagine (Asn) and Threonine (Thr), in addition to the charged residues, makes the peptide predominantly hydrophilic (water-soluble). khanacademy.orgthermofisher.com

Flanking Cysteine Residues: The peptide is capped at both the N-terminus (position 1) and C-terminus (position 9, excluding the hydroxyl group) by Cysteine (Cys) residues. The thiol (-SH) group in the side chain of cysteine is highly reactive and can form a covalent disulfide bond with another cysteine. wikipedia.orgkhanacademy.org

Flexibility and Steric Hindrance: The inclusion of Glycine (Gly), the simplest amino acid with only a hydrogen atom for its side chain, imparts significant conformational flexibility to that region of the peptide backbone. khanacademy.org In contrast, the other residues, particularly the bulky Arginine side chains, introduce steric constraints that influence local folding. Alanine (B10760859) (Ala) is a small, nonpolar amino acid. khanacademy.org

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Classification | Key Features |

|---|---|---|---|---|---|

| 1 | Cysteine | Cys | C | Polar, Uncharged (Sulfur-containing) | Can form disulfide bonds. wikipedia.org |

| 2 | Asparagine | Asn | N | Polar, Uncharged | Hydrophilic, can form hydrogen bonds. khanacademy.org |

| 3 | Arginine | Arg | R | Basic, Positively Charged | Strongly basic guanidinium (B1211019) group. wikipedia.org |

| 4 | Arginine | Arg | R | Basic, Positively Charged | Strongly basic guanidinium group. wikipedia.org |

| 5 | Threonine | Thr | T | Polar, Uncharged | Contains a hydroxyl group, can be phosphorylated. khanacademy.org |

| 6 | Lysine | Lys | K | Basic, Positively Charged | Primary amino group in side chain. wikipedia.org |

| 7 | Alanine | Ala | A | Nonpolar, Aliphatic | Small and hydrophobic. khanacademy.org |

| 8 | Glycine | Gly | G | Nonpolar, Aliphatic | Confers high flexibility to the peptide backbone. khanacademy.org |

| 9 | Cysteine | Cys | C | Polar, Uncharged (Sulfur-containing) | Can form disulfide bonds. wikipedia.org |

Disulfide Bond Formation and Its Intramolecular Topography within H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH

The presence of cysteine residues at positions 1 and 9 strongly suggests the formation of an intramolecular disulfide bond. This covalent linkage between the two sulfur atoms creates a cyclic nonapeptide. Such disulfide bridges play a critical role in stabilizing the three-dimensional structure of many peptides and proteins.

For a peptide containing two cysteine residues, the formation of an intramolecular disulfide bond is often thermodynamically favored over the formation of intermolecular bonds (which would lead to dimerization or oligomerization). The formation of the disulfide bridge is an oxidation reaction, converting the two thiol groups (-SH) into a single disulfide (-S-S-) group. This process is highly dependent on the redox environment and is typically pH-dependent.

The formation of an intramolecular bond is governed by the effective concentration of the two cysteine residues relative to each other. In a short peptide like this one, the N- and C-terminal cysteines can easily come into close proximity, facilitating the bond. This cyclization dramatically reduces the conformational flexibility of the peptide, locking it into a more defined topography which is often essential for its biological activity and stability against degradation by proteases.

Confirming the Cys1-Cys9 disulfide bridge requires specific experimental techniques. The most common and powerful approach involves a combination of enzymatic cleavage and mass spectrometry. libretexts.org

Enzymatic Digestion: The peptide would be treated with a protease such as Trypsin. Trypsin specifically cleaves the peptide bond on the C-terminal side of Lysine and Arginine residues. In this sequence (C-N-R-R-T-K-A-G-C), trypsin would cleave after Arg-3, Arg-4, and Lys-6. However, if the peptide is cyclized by a Cys1-Cys9 bond, the entire molecule is a single, intact unit. Cleavage would theoretically produce smaller fragments, but they would all remain linked together by the disulfide bond.

Mass Spectrometry (MS): The mass of the intact peptide can be precisely measured using MS. The formation of a disulfide bond involves the removal of two hydrogen atoms (one from each thiol group). Therefore, the mass of the cyclized peptide will be 2 Da less than its linear, reduced counterpart. By comparing the mass of the native peptide with the mass of the peptide after treatment with a reducing agent (like dithiothreitol), which breaks the disulfide bond, the presence of the single disulfide linkage can be unambiguously confirmed. nih.govnih.gov

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used. The cyclic, disulfide-bonded form of the peptide will have a different, typically more compact, structure than the linear-reduced form, causing it to elute from the chromatography column at a different time. libretexts.org

Secondary Structure Prediction and Characterization for H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH

Secondary structure refers to the regular, repeating local conformations of the peptide backbone, such as alpha-helices and beta-sheets, which are stabilized by hydrogen bonds. youtube.comwikipedia.org The propensity of a peptide to form these structures is determined by its amino acid sequence.

The alpha-helix is a common secondary structure motif. The tendency of each amino acid to favor or disfavor inclusion in an alpha-helix has been experimentally determined. Alanine (A) is a strong helix-former, while Glycine (G) and Proline (not present here) are known as "helix breakers" due to the conformational flexibility (Gly) or rigidity (Pro) they introduce. Highly charged residues like Arginine (R) and Lysine (K) can also disrupt helices, although they are often found in them.

Given the short length of the nonapeptide and the presence of Glycine, it is unlikely that H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH would form a stable alpha-helix. The constraints imposed by the Cys1-Cys9 disulfide bond would likely favor a turn or loop structure rather than a regular helical conformation.

| Amino Acid | Propensity for Alpha-Helix |

|---|---|

| Cysteine (Cys) | Neutral/Slightly Unfavorable |

| Asparagine (Asn) | Unfavorable |

| Arginine (Arg) | Favorable |

| Threonine (Thr) | Unfavorable |

| Lysine (Lys) | Favorable |

| Alanine (Ala) | Very Favorable |

| Glycine (Gly) | Very Unfavorable (Helix Breaker) |

Note: Propensities are general and can be influenced by neighboring residues and overall peptide structure.

Beta-sheets are formed from extended polypeptide strands linked laterally by hydrogen bonds. Several amino acids in the sequence, such as Cysteine, Asparagine, and Threonine, have a moderate propensity to be in beta-sheets. However, beta-sheet structures typically require longer peptide segments or the association of multiple peptide chains. For a short, isolated, and cyclized nonapeptide, the formation of a stable beta-sheet is sterically improbable. The Cys1-Cys9 disulfide bond forces the peptide backbone to reverse direction, a feature more characteristic of a beta-turn or a random loop than an extended beta-strand.

Compound and Terminology Table

| Name | Abbreviation | Description |

|---|---|---|

| Alanine | Ala / A | An amino acid with a methyl side chain. khanacademy.org |

| Arginine | Arg / R | A basic amino acid with a guanidinium side chain. wikipedia.org |

| Asparagine | Asn / N | A polar amino acid with an amide side chain. khanacademy.org |

| Cysteine | Cys / C | A sulfur-containing amino acid capable of forming disulfide bonds. wikipedia.org |

| Glycine | Gly / G | The simplest amino acid, with a hydrogen atom as its side chain. khanacademy.org |

| Lysine | Lys / K | A basic amino acid with a primary amino group in its side chain. wikipedia.org |

| Threonine | Thr / T | A polar amino acid with a hydroxyl group in its side chain. khanacademy.org |

| Disulfide Bond | N/A | A covalent bond formed between two sulfur atoms, typically from two cysteine residues. |

| Mass Spectrometry | MS | An analytical technique used to measure the mass-to-charge ratio of ions. libretexts.org |

| Trypsin | N/A | A serine protease that cleaves peptide chains mainly at the carboxyl side of Lysine or Arginine. |

Turn and Loop Region Definition and Ramachandran Plot Analysis

The primary sequence of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, particularly the presence of Glycine (Gly), suggests a predisposition for forming turn or loop structures. Glycine, lacking a side chain, possesses unique conformational flexibility, allowing it to adopt backbone angles that are sterically hindered for other amino acids, making it a common residue in turns. helsinki.fiwikipedia.org The sequence -Ala-Gly- is a classic component of flexible regions that can facilitate chain reversal. The disulfide bond between Cys1 and Cys9 enforces a cyclic structure, meaning the intervening residues (-Asn-Arg-Arg-Thr-Lys-Ala-Gly-) must form a turn or loop region to accommodate this cyclization. nih.govacs.org

The conformational possibilities of a peptide's backbone are visualized using a Ramachandran plot, which graphs the permissible values for the main chain dihedral angles, phi (φ, Cα-N bond) and psi (ψ, Cα-C bond). pearson.comslideshare.net For most L-amino acids, steric hindrance limits the possible φ and ψ combinations to specific "allowed" regions corresponding to secondary structures like right-handed α-helices and β-sheets. helsinki.fi However, cyclic peptides like H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH are known to exhibit φ/ψ angles that fall outside these canonical regions due to the strain imposed by cyclization. rsc.orgnih.gov Analysis of such peptides often reveals residues in "disallowed" or unusual regions of the Ramachandran plot, which is critical for defining their unique three-dimensional fold. nih.gov Computational modeling and experimental data from techniques like NMR are required to generate an accurate Ramachandran plot for each residue in this specific peptide.

Table 1: Predicted Structural Tendencies of Amino Acids in H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH This table is predictive and based on general amino acid preferences. The actual conformation is determined by the full sequence and its environment.

| Residue Position | Amino Acid | Three-Letter Code | One-Letter Code | General Structural Preference |

|---|---|---|---|---|

| 1 | Cysteine | Cys | C | Can form disulfide bonds, often found in β-sheets or turns. helsinki.fi |

| 2 | Asparagine | Asn | N | Often disrupts secondary structures (breaker), found in turns/loops. helsinki.fiwikipedia.org |

| 3 | Arginine | Arg | R | Can be found in α-helices. helsinki.fiwikipedia.org |

| 4 | Arginine | Arg | R | Can be found in α-helices. helsinki.fiwikipedia.org |

| 5 | Threonine | Thr | T | Prefers β-sheet structures due to its branched β-carbon. helsinki.fiwikipedia.org |

| 6 | Lysine | Lys | K | Can be found in α-helices. helsinki.fiwikipedia.org |

| 7 | Alanine | Ala | A | Strong α-helix preference. helsinki.fi |

| 8 | Glycine | Gly | G | Secondary structure breaker, provides high flexibility for turns. helsinki.fiwikipedia.org |

Tertiary Structure Determination Techniques Applied to H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, which often mimics their physiological environment. nmims.edunih.govwikipedia.org This method relies on the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N) and can elucidate detailed conformational features without the need for crystallization. nih.gov For H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, a series of 2D NMR experiments would be performed to first assign all the proton resonances to their specific amino acid residues in the sequence. uzh.ch

Key experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through three bonds (e.g., Hα-Hβ protons within a residue), helping to identify amino acid spin systems. nmims.edu

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid's spin system, which is crucial for assigning resonances, especially in regions of spectral overlap. uzh.chyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (typically < 5 Å), regardless of their position in the sequence. uzh.chyoutube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints needed for structure calculation.

Once the NOESY cross-peaks are assigned, the resulting distance restraints, along with dihedral angle restraints derived from coupling constants (via the Karplus equation), are used in computational algorithms to calculate an ensemble of structures consistent with the experimental data. nmims.edu This ensemble represents the dynamic nature of the peptide in solution. springernature.com

Table 2: Key NMR Experiments for Peptide Structure Determination

| NMR Experiment | Information Provided | Application to H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH |

|---|---|---|

| 1D ¹H NMR | Provides a general overview of the proton signals and sample purity. uzh.ch | Initial assessment of sample folding and complexity. |

| 2D COSY | Identifies through-bond correlations between protons separated by 2-3 bonds. nmims.edu | Helps in identifying amino acid spin systems (e.g., linking an amide proton to its alpha and side-chain protons). |

| 2D TOCSY | Identifies all protons within a given residue's spin system. youtube.com | Crucial for the sequential assignment of all amino acid residues in the peptide chain. |

| 2D NOESY | Identifies through-space correlations between protons < 5-6 Å apart. youtube.com | Provides the essential inter-proton distance restraints needed to calculate the final 3D structure. |

X-ray Crystallography Approaches for Solid-State Structure

X-ray crystallography is a technique that can yield an atomic-resolution model of a molecule's tertiary structure in its solid, crystalline form. nih.gov The process involves growing a highly ordered crystal of the peptide, which can be a significant challenge for small, flexible molecules. nih.gov Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

The intensities and positions of these diffraction spots are used to calculate an electron density map of the molecule. A detailed atomic model of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is then built into this map and refined to best fit the experimental data. The resulting structure provides precise coordinates for nearly every atom, revealing intricate details about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. acs.org For cyclic peptides, crystallographic data offers unambiguous insight into the backbone conformation, turn types, and any internal hydrogen bonding networks that stabilize the structure. nih.govacs.org It is important to note that the crystal structure represents a single, low-energy conformation and may differ from the ensemble of structures present in solution. wikipedia.org

Circular Dichroism (CD) Spectroscopy for Solution Conformation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. nih.govmtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The peptide backbone, when arranged in regular secondary structures, produces characteristic CD signals in the far-UV region (190-250 nm). mtoz-biolabs.com

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheets exhibit a negative band around 215-218 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coil or unstructured regions show a strong negative band below 200 nm. americanpeptidesociety.org

Table 3: Characteristic Far-UV CD Signals for Secondary Structures

| Secondary Structure | Positive Peak (approx. nm) | Negative Peak(s) (approx. nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | - | ~198 |

Investigation of Conformational Flexibility and Dynamic Behavior

The structure of a peptide is not static but exists in a dynamic equilibrium of different conformations. The investigation of this conformational flexibility is key to understanding its function. For H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, its dynamic behavior is largely dictated by the constraint of the Cys1-Cys9 disulfide bond and the inherent flexibility of its loop region. acs.org

NMR spectroscopy provides a picture of this dynamic behavior in solution. wikipedia.org The calculation of an ensemble of structures, rather than a single structure, from NMR data reflects the molecule's conformational sampling. springernature.com Regions of the peptide with high flexibility will show greater variability among the structures in the ensemble.

Comparing the solution structure from NMR with the solid-state structure from X-ray crystallography can also reveal dynamic regions. Differences between the two structures often highlight parts of the peptide that are flexible and adopt different conformations depending on their environment (solution vs. crystal lattice).

Furthermore, computational techniques like molecular dynamics (MD) simulations are essential for exploring the conformational landscape. rsc.org By using a force field to model the atomic interactions, MD simulations can model the peptide's movements over time, revealing accessible conformations, the transitions between them, and the influence of solvent molecules on the structure. nih.gov These simulations, when validated with experimental data from NMR or CD, provide a comprehensive model of the flexibility and dynamic behavior of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH.

Synthetic Strategies and Preparative Methodologies for H Cys Asn Arg Arg Thr Lys Ala Gly Cys Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols for the H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH Sequence

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing peptides of this length. ambiopharm.combachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com

The two predominant strategies in SPPS are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group of the amino acids. americanpeptidesociety.org

The Fmoc/tBu strategy is the most widely used approach in modern SPPS due to its use of milder deprotection conditions. americanpeptidesociety.orgiris-biotech.de The Fmoc group is labile to a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the side-chain protecting groups (mostly tert-butyl, tBu, derivatives) and the resin linker are cleaved simultaneously in the final step with a strong acid, such as trifluoroacetic acid (TFA). bachem.comiris-biotech.de This orthogonality and the milder conditions generally lead to fewer side reactions and make it suitable for complex sequences like the target peptide. americanpeptidesociety.org

The Boc/Bzl strategy utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like TFA. americanpeptidesociety.orgiris-biotech.de The side-chain protecting groups (mostly benzyl (B1604629), Bzl, derivatives) and the linker require a much stronger and more hazardous acid, such as anhydrous hydrofluoric acid (HF), for final cleavage. iris-biotech.de While effective, the harsh final cleavage step can lead to peptide degradation. americanpeptidesociety.org However, Boc-based synthesis may be considered for sequences particularly prone to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org

For the synthesis of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, the Fmoc/tBu strategy is generally preferred. A typical selection of protected amino acids for this strategy is outlined in the table below.

| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group | Rationale for Side-Chain Protection |

| Cysteine (Cys) | Fmoc | Trityl (Trt) | Protects the reactive thiol group; acid-labile and removed during final cleavage. sigmaaldrich.com |

| Asparagine (Asn) | Fmoc | Trityl (Trt) | Prevents dehydration of the amide side-chain and subsequent side reactions. |

| Arginine (Arg) | Fmoc | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | A highly acid-labile group that protects the guanidinium (B1211019) function and minimizes lactam formation. peptide.com |

| Threonine (Thr) | Fmoc | tert-Butyl (tBu) | Protects the hydroxyl group from undesired acylation. peptide.com |

| Lysine (B10760008) (Lys) | Fmoc | tert-Butoxycarbonyl (Boc) | Protects the ε-amino group; removed during final TFA cleavage. peptide.com |

| Alanine (B10760859) (Ala) | Fmoc | None | Side chain is non-reactive. |

| Glycine (Gly) | Fmoc | None | Side chain is non-reactive. |

The choice of resin and its associated linker is critical, especially when the C-terminal residue is a cysteine, which is highly susceptible to racemization during its initial attachment to the resin. nih.govsigmaaldrich.com

For peptides with a C-terminal acid, benzyl alcohol-type linkers like the Wang resin are common. sigmaaldrich.com However, the esterification of Fmoc-Cys-OH to these resins requires activation of the carboxyl group, which can lead to significant racemization (epimerization) of the cysteine residue. sigmaaldrich.comsigmaaldrich.com

To circumvent this, trityl-based resins are strongly recommended for peptides with C-terminal cysteine. sigmaaldrich.comsigmaaldrich.com

2-Chlorotrityl chloride (2-CTC) resin: This is an excellent choice as it allows the C-terminal amino acid to be loaded without carboxyl group activation, thereby preventing racemization. nih.govsigmaaldrich.comdu.ac.in The loading is performed in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA). du.ac.in Furthermore, the high acid lability of the 2-CTC linker allows the fully protected peptide to be cleaved from the resin under very mild acidic conditions (e.g., 1-2% TFA), leaving the side-chain protecting groups intact if desired. nih.goviris-biotech.de

NovaSyn® TGT resins: These are other examples of trityl-based supports designed to suppress racemization of C-terminal cysteine. sigmaaldrich.comsigmaaldrich.com

| Resin Type | Linker Type | Key Advantage for C-Terminal Cys | Cleavage Condition |

| 2-Chlorotrityl Chloride (2-CTC) | 2-Chlorotrityl | Racemization-free loading of the first amino acid. sigmaaldrich.com | Mild acid (e.g., 1-2% TFA) for protected peptide; Strong acid (e.g., 95% TFA) for full deprotection. nih.goviris-biotech.de |

| Wang Resin | p-Alkoxybenzyl alcohol | Standard for peptide acids. | Strong acid (e.g., 95% TFA). nih.gov |

| Sieber Amide Resin | Xanthenyl | Used for synthesizing protected peptide amides, not acids. | Very mild acid (1% TFA). sigmaaldrich.comiris-biotech.de |

The presence of two cysteine and two arginine residues makes the sequence susceptible to several side reactions during synthesis.

Cysteine-Related Side Reactions:

Racemization: As mentioned, C-terminal cysteine is prone to racemization during its initial loading onto standard resins like Wang. sigmaaldrich.com During chain elongation, the activation of a cysteine residue for coupling can also lead to racemization. sigmaaldrich.compeptide.com This can be minimized by using coupling conditions that operate under more neutral or acidic pH, such as those involving diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt). sigmaaldrich.combachem.com

β-Piperidinylalanine Formation: In Fmoc-SPPS, the repeated use of piperidine for deprotection can cause a base-catalyzed elimination of the protected thiol group from a C-terminal cysteine, forming a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine to form an undesired adduct, resulting in a mass shift of +51 Da. sigmaaldrich.compeptide.com Using sterically bulky trityl-based resins and trityl protection on the cysteine side chain helps to minimize this side reaction. sigmaaldrich.compeptide.com

S-Alkylation: During the final TFA cleavage step, carbocations generated from the cleavage of protecting groups or the resin linker can alkylate the free cysteine thiol group. peptide.com This is particularly noted with Wang resin, which can release a p-hydroxybenzyl cation. nih.gov The use of scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail is essential to capture these reactive species. peptide.com

Arginine-Related Side Reactions:

δ-Lactam Formation: The side chain of arginine can undergo an intramolecular cyclization to form a stable δ-lactam, which terminates the peptide chain. This is a common side reaction, particularly with older protecting groups. researchgate.net The use of modern, bulky sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) effectively prevents this intramolecular reaction. peptide.com

Incomplete Coupling: The bulky nature of the protected arginine side chain can sterically hinder the coupling reaction, leading to deletion sequences. This is especially true for the Arg-Arg sequence in the target peptide. Using potent coupling reagents like HATU or COMU and potentially longer coupling times or double coupling protocols can ensure the reaction goes to completion. acs.orgsigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Approaches for Scalability in Research

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method of peptide synthesis where reactions are carried out with all components dissolved in a suitable solvent. neulandlabs.combachem.com Unlike SPPS, the growing peptide is not attached to a solid support, and intermediates must be isolated and purified after each coupling and deprotection step, often by precipitation or crystallization. neulandlabs.com

For a nonapeptide like H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, LPPS is generally more labor-intensive and time-consuming than SPPS for research-scale quantities. neulandlabs.comkbdna.com However, it offers distinct advantages that can be valuable for scalability:

High Purity of Intermediates: The ability to purify peptide fragments at each stage allows for the removal of byproducts and deletion sequences early, which can lead to a final product of very high purity. ambiopharm.combachem.com This can be beneficial for a sequence with difficult couplings like the Arg-Arg motif.

Scalability: LPPS can be more easily scaled up for the commercial production of shorter peptides, as it avoids the use of expensive resins and can be more cost-effective in terms of reagent usage. bachem.comkbdna.com

Fragment Condensation: A powerful LPPS strategy involves synthesizing smaller, protected fragments of the target peptide (e.g., a dipeptide or tripeptide) and then coupling them together. This hybrid approach can be more efficient for longer or more complex peptides. ambiopharm.comneulandlabs.com

Advanced Peptide Coupling Reagents and Reaction Conditions

The formation of the amide (peptide) bond requires the activation of the carboxylic acid group of the incoming amino acid. uniurb.it While carbodiimides like DCC and DIC are foundational, a host of more advanced reagents have been developed to increase coupling efficiency, speed up reaction times, and suppress side reactions, particularly racemization. bachem.comsigmaaldrich.com These are crucial for challenging sequences containing sterically hindered residues like arginine.

Modern coupling reagents are often based on aminium/uronium or phosphonium (B103445) salts of benzotriazole (B28993) derivatives. bachem.comsigmaaldrich.com

HBTU/HATU: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its aza-derivative HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that form reactive OBt or OAt esters, respectively. sigmaaldrich.compeptide.com HATU is generally considered more reactive and is particularly effective for difficult couplings, including those involving N-methylated amino acids. acs.orgpeptide.com

COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure as the additive. acs.org It exhibits coupling efficiencies comparable to HATU but offers a superior safety profile, as the byproducts are not explosive like those from HOBt or HOAt. bachem.comacs.org Its high solubility also makes it a preferred reagent. acs.org

The choice of reagent is critical for the Arg-Arg and Cys incorporations in the target peptide to ensure complete acylation and minimize racemization.

| Coupling Reagent | Class | Key Features |

| DIC/OxymaPure | Carbodiimide/Additive | Good for suppressing racemization, especially for Cys. sigmaaldrich.combachem.com The urea (B33335) byproduct of DIC is soluble, making it suitable for SPPS. bachem.com |

| HBTU | Aminium Salt | Highly efficient, widely used standard reagent. peptide.com |

| HATU | Aminium Salt | More reactive than HBTU, excellent for sterically hindered couplings (e.g., Arg-Arg). acs.orgsigmaaldrich.com |

| COMU | Aminium Salt | High reactivity similar to HATU with a better safety profile and solubility. bachem.comacs.org |

Oxidative Folding and Cyclization Techniques for Intramolecular Disulfide Formation

The final step in the synthesis of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is the formation of the intramolecular disulfide bond between the two cysteine residues to yield the cyclic peptide. This oxidative folding process is performed after the linear peptide has been cleaved from the resin and all protecting groups have been removed. rsc.org

The key to successful intramolecular cyclization is promoting the reaction of the two thiols within the same peptide molecule while minimizing intermolecular reactions that lead to dimers and oligomers. This is typically achieved by performing the oxidation under high dilution (typically peptide concentrations of 0.1-1 mg/mL). rsc.org

The formation of the disulfide bond is a thiol-disulfide exchange reaction that requires the presence of a deprotonated thiol (a thiolate anion, S⁻). rsc.org Therefore, the reaction is pH-dependent and is generally carried out in slightly basic aqueous buffers (pH 7.5-8.5) to ensure a sufficient concentration of the reactive thiolate species. rsc.org

Several common methods for oxidation are employed:

Air Oxidation: Simply stirring the dilute peptide solution in a basic buffer open to the atmosphere allows dissolved oxygen to act as the oxidant. This is a simple but often slow method. rsc.org

DMSO Oxidation: Dimethyl sulfoxide (B87167) (DMSO) can act as a mild and efficient oxidizing agent for this purpose.

Redox Buffer Systems: Using a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG) creates a redox potential that can facilitate the correct disulfide pairing and help resolve any misfolded or scrambled disulfide bonds that may form. rsc.org

Iodine Oxidation: A solution of iodine can be used for rapid and efficient oxidation, though conditions must be carefully controlled to avoid over-oxidation of other sensitive residues.

The choice of oxidation method is often determined empirically to maximize the yield of the desired monomeric cyclic peptide. rsc.org

Post-Synthetic Derivatization for Labeling and Functionalization (e.g., fluorescent probes, biotinylation)

Post-synthetic modification allows for the covalent attachment of various molecular tags to the peptide, enabling its use in a wide array of biological assays. biosynth.com The peptide H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH possesses several reactive sites amenable to derivatization: the thiol groups of the two cysteine residues, the ε-amino group of the lysine residue, and the α-amino group at the N-terminus. nih.gov Site-specific labeling can be achieved by leveraging the differential reactivity of these functional groups or by employing orthogonal protecting group strategies during peptide synthesis.

Fluorescently labeled peptides are invaluable tools for visualizing molecular events, studying receptor-ligand interactions, and performing enzyme activity assays. bio-itworld.com The choice of fluorescent probe and labeling strategy depends on the specific application and the desired site of modification.

Labeling Cysteine Residues: The thiol group of cysteine is a common target for specific modification due to its high nucleophilicity and relative rarity in proteins. acs.org Thiol-reactive fluorescent dyes, such as those containing a maleimide (B117702) or iodoacetamide (B48618) group, react selectively with the sulfhydryl groups of the cysteine residues at positions 1 and 9. nih.govresearchgate.net To achieve mono-labeling on one of the two cysteines, orthogonal protecting groups would need to be used during solid-phase peptide synthesis (SPPS). For instance, one cysteine could be protected with a trityl (Trt) group while the other is protected with an acid-cleavable group, allowing for selective deprotection and labeling.

Labeling Lysine and the N-terminus: The primary amino groups of the lysine side chain and the N-terminus can be targeted by amine-reactive fluorescent dyes. nih.gov N-hydroxysuccinimide (NHS) esters are commonly used for this purpose. researchgate.net The N-terminal α-amino group can often be selectively labeled over the lysine ε-amino group by controlling the reaction pH, as the N-terminal amine has a lower pKa (around 7) compared to the lysine side chain (pKa around 10-11). nih.gov Labeling at the N-terminus is often preferred as it is less likely to interfere with the peptide's biological activity. bio-itworld.com On-the-resin labeling of the N-terminus prior to cleavage and deprotection can be a highly efficient strategy. nih.gov

Below is a table of common fluorescent probes suitable for labeling the peptide:

| Fluorescent Probe | Reactive Group | Target Residue(s) | Typical Excitation/Emission (nm) |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Lysine, N-terminus | 495 / 519 |

| 5-Carboxyfluorescein, succinimidyl ester (5-FAM, SE) | NHS Ester | Lysine, N-terminus | 494 / 520 |

| Tetramethylrhodamine Isothiocyanate (TRITC) | Isothiocyanate | Lysine, N-terminus | 557 / 576 |

| Cyanine3 (Cy3) Maleimide | Maleimide | Cysteine | 550 / 570 |

| Cyanine5 (Cy5) NHS Ester | NHS Ester | Lysine, N-terminus | 650 / 670 |

| Alexa Fluor™ 488 Maleimide | Maleimide | Cysteine | 495 / 519 |

Biotinylation is the process of attaching biotin (B1667282), a small vitamin, to the peptide. creative-peptides.com This modification is widely used for purification, detection, and immobilization of peptides due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M). nih.gov

Site-Specific Biotinylation: Similar to fluorescent labeling, biotin can be introduced at specific sites on the peptide. creative-peptides.com Biotin reagents with maleimide functional groups are used to target cysteine residues, while biotin-NHS esters react with the amino groups of lysine and the N-terminus. lifetein.comqyaobio.com For this peptide, selective biotinylation of one of the two cysteines would require an orthogonal protection strategy during synthesis. Alternatively, controlling the stoichiometry of the biotinylation reagent can favor mono-biotinylation, although this may result in a mixture of products. researchgate.net Attaching biotin to the C-terminal lysine side chain is another common strategy. qyaobio.com

Use of Spacers: To minimize potential steric hindrance between the biotin tag and the peptide, which could affect its interaction with target molecules, a spacer arm is often inserted between the biotin and the peptide sequence. creative-peptides.comqyaobio.com Common spacers include aminocaproic acid (Ahx). creative-peptides.com

The following table lists common biotinylation reagents:

| Biotinylation Reagent | Reactive Group | Target Residue(s) | Spacer Arm Length |

| Biotin-NHS | NHS Ester | Lysine, N-terminus | 13.5 Å |

| Sulfo-NHS-LC-Biotin | NHS Ester | Lysine, N-terminus | 22.4 Å |

| Biotin-Maleimide | Maleimide | Cysteine | 16.7 Å |

| Biotin-HPDP | Pyridyldithiol | Cysteine | 24.3 Å (cleavable) |

Chromatographic Purification and Analytical Characterization for Research Purity

Following synthesis and cleavage from the solid support, the crude peptide product contains the desired sequence along with various impurities such as truncated or deletion sequences, and residual protecting groups. bachem.com Achieving high purity, typically >95% for research applications, is essential and requires robust purification and analytical methods.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. bachem.comharvardapparatus.com This method separates molecules based on their hydrophobicity. bachem.com

Principle of RP-HPLC: The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.comhplc.eu A polar mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile (B52724), is used for elution. bachem.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is usually added to both mobile phases to improve peak shape and resolution. bachem.comhplc.eu The separation is achieved by applying a gradient of increasing organic solvent concentration, which causes the adsorbed peptides to elute from the column in order of increasing hydrophobicity. harvardapparatus.com The peptide H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, with its multiple charged (Arg, Lys) and polar (Asn, Thr) residues, is relatively hydrophilic and would be expected to elute at a lower acetonitrile concentration.

A typical preparative RP-HPLC protocol for this peptide is outlined below:

| Parameter | Condition | Rationale |

| Column | Preparative C18, 10 µm particle size, 100-300 Å pore size | C18 is the standard for peptide purification; larger particle and pore sizes are suitable for preparative scale. hplc.eu |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Standard aqueous mobile phase for peptide separations. bachem.com |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Standard organic mobile phase for eluting peptides. bachem.com |

| Gradient | 5-45% B over 40 minutes | A shallow gradient is often required to resolve closely eluting impurities from the main product. hplc.eu |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 2.5 cm ID column) | Scaled appropriately for preparative purification. |

| Detection | UV absorbance at 214-220 nm | Detects the peptide bonds, allowing for monitoring of all peptide species. bachem.com |

To confirm the success of the synthesis and purification, the identity and purity of the final peptide product must be rigorously assessed. nih.gov

Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final peptide product. nih.gov A small sample is injected onto an analytical C18 column, and the chromatogram reveals the percentage of the main peak relative to any impurity peaks. For research purposes, a purity of >95% is generally required.

Identity Confirmation: Mass spectrometry (MS) is the definitive technique for confirming the identity of a synthetic peptide by measuring its molecular weight with high accuracy. nih.govnih.govspringernature.com The experimentally determined mass is compared to the calculated theoretical mass of the peptide sequence. Common MS techniques include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS). nih.govresearchgate.netacs.org

The expected analytical results for H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH are summarized in the table below:

| Analysis | Parameter | Expected Result |

| Purity Analysis | Analytical RP-HPLC | >95% (single major peak) |

| Identity Analysis | Mass Spectrometry (ESI-MS) | Calculated Monoisotopic Mass: 1093.52 Da |

| Calculated Average Mass: 1094.27 Da | ||

| Observed m/z values: e.g., [M+2H]²⁺ = 547.64, [M+3H]³⁺ = 365.43 |

Molecular Interactions and Biological Activities of H Cys Asn Arg Arg Thr Lys Ala Gly Cys Oh in Research Contexts

Investigation of Receptor-Ligand Binding Modalities (as a model or probe)

The structural rigidity conferred by the disulfide bond makes cyclic peptides like H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH excellent candidates for investigating receptor-ligand interactions. nih.gov This constrained conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and specificity compared to linear peptide counterparts. nih.gov

The peptide's sequence contains several key residues that could mediate receptor binding. The two arginine residues and one lysine (B10760008) residue provide a strong positive charge at physiological pH, which could facilitate electrostatic interactions with negatively charged pockets on a receptor surface. wikipedia.org The asparagine and threonine residues, with their polar uncharged side chains, are capable of forming hydrogen bonds, further stabilizing the peptide-receptor complex. khanacademy.org

As a research probe, this peptide could be synthesized with a fluorescent tag or a biotin (B1667282) label to study the localization and dynamics of its target receptor on the cell surface. For instance, in studies of G-protein coupled receptors (GPCRs) or ion channels, the peptide could act as either an agonist, mimicking the natural ligand, or an antagonist, blocking the binding site. nih.gov The well-defined structure of the cyclic peptide would be advantageous in computational modeling and docking studies to elucidate the precise binding mode.

A hypothetical binding assay could yield data such as the following:

| Receptor Target | Binding Affinity (Kd) | Interaction Type |

| Receptor X (GPCR) | 50 nM | Agonist |

| Receptor Y (Ion Channel) | 200 nM | Antagonist |

| Receptor Z (Tyrosine Kinase) | >10 µM | No significant binding |

This data would suggest that H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is a potent and selective ligand for Receptor X.

Enzyme Modulation Potential and Kinetic Analysis (e.g., inhibition, activation)

The amino acid composition of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH suggests it could function as a modulator of enzyme activity. The presence of cysteine residues opens the possibility of interaction with the active sites of cysteine proteases, a large family of enzymes involved in various physiological and pathological processes. nih.gov The peptide could act as a competitive or non-competitive inhibitor.

Furthermore, the positively charged arginine and lysine residues could interact with negatively charged residues in the active site or allosteric sites of various enzymes, such as kinases or phosphatases, thereby modulating their catalytic activity. novoprolabs.com For example, the peptide might compete with a natural substrate for binding to the active site.

A kinetic analysis of the peptide's interaction with a hypothetical enzyme, "Enzyme A," could be performed to determine the mechanism of modulation. This would involve measuring the initial reaction rates at different substrate and peptide concentrations.

Hypothetical Kinetic Data for Inhibition of Enzyme A

| Substrate [S] (µM) | No Inhibitor (V0) | +10 µM Peptide (V0) |

| 5 | 0.12 | 0.07 |

| 10 | 0.21 | 0.13 |

| 20 | 0.35 | 0.23 |

| 40 | 0.50 | 0.36 |

| 80 | 0.67 | 0.52 |

From a Lineweaver-Burk plot of this data, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor could be determined, revealing the nature of the inhibition (e.g., competitive, non-competitive, or mixed).

Role in Protein-Protein Interaction (PPI) Disruption or Stabilization

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Peptides are increasingly being explored as agents to disrupt or stabilize PPIs. researchgate.net The relatively large surface area of a cyclic peptide like H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, compared to small molecules, makes it well-suited to target the often flat and extensive interfaces of PPIs. nih.gov

The combination of charged (Arg, Lys) and polar (Asn, Thr) residues could enable the peptide to mimic a "hotspot" on one of the interacting proteins, thereby competitively inhibiting the formation of the protein complex. plos.org For example, it could disrupt the interaction between a signaling protein and its downstream effector. Conversely, the peptide could act as a "molecular glue," stabilizing a transient or weak PPI by binding to both protein partners simultaneously.

Research in this area would involve techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence polarization assays to quantify the effect of the peptide on a specific PPI.

Cellular Uptake and Intracellular Trafficking Mechanisms (as a cell-penetrating peptide or probe)

A significant feature of the H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH sequence is the presence of two arginine residues and one lysine residue. Peptides rich in basic amino acids like arginine and lysine are often classified as cell-penetrating peptides (CPPs), which can translocate across cellular membranes. nih.gov This property would allow the peptide, and any cargo conjugated to it, to gain access to the cell's interior.

The primary mechanism of uptake for such arginine-rich CPPs is often endocytosis, which can include pathways like macropinocytosis. nih.govmdpi.com Once inside the cell, the peptide would be enclosed in endosomes. For the peptide to exert an effect on intracellular targets, it would need to escape the endosomal compartment into the cytoplasm.

To study its cellular uptake, the peptide could be labeled with a fluorophore and its internalization into cultured cells visualized by confocal microscopy. Flow cytometry could be used to quantify the uptake efficiency. nih.gov Experiments using inhibitors of different endocytic pathways would help to elucidate the specific mechanism of entry.

Perturbation of Cellular Signaling Pathways: An In Vitro and Cell-Based Study Perspective

By acting as a receptor ligand, an enzyme modulator, or a PPI inhibitor, H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH could significantly perturb cellular signaling pathways. nih.gov For instance, if it acts as an agonist for a receptor that activates a kinase cascade, it could lead to the phosphorylation of downstream target proteins.

In a cell-based study, the effect of the peptide on a specific signaling pathway, such as the MAP kinase or PI3K/Akt pathway, could be assessed by western blotting for key phosphorylated proteins. For example, an increase in phosphorylated ERK (p-ERK) would indicate activation of the MAP kinase pathway.

Hypothetical Western Blot Analysis Data

| Treatment | p-ERK Levels (relative to control) | p-Akt Levels (relative to control) |

| Control (vehicle) | 1.0 | 1.0 |

| Peptide (1 µM) | 3.5 | 1.1 |

| Peptide (10 µM) | 8.2 | 1.2 |

This data would suggest a dose-dependent activation of the MAP kinase pathway with minimal effect on the PI3K/Akt pathway.

Biochemical Pathway Interrogation Using the H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH Peptide

As a bioactive molecule with potential cell-penetrating properties, this peptide could be a valuable tool for interrogating biochemical pathways. nih.gov By conjugating the peptide to a reporter molecule, such as a fluorophore or a radioactive isotope, its journey through the cell and its interactions with various cellular components can be tracked.

If the peptide is found to localize to a specific organelle, such as the mitochondria or the nucleus, it would provide clues about its potential targets and functions. Affinity chromatography, using the immobilized peptide as bait, could be employed to pull down its binding partners from cell lysates, which could then be identified by mass spectrometry. This proteomic approach would provide a global view of the peptide's interaction network within the cell.

Structure-Activity Relationship (SAR) Studies via Amino Acid Substitution and Analog Synthesis

To optimize the activity and specificity of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, structure-activity relationship (SAR) studies would be essential. nih.gov This involves systematically modifying the peptide's structure and assessing the impact on its biological activity.

Key modifications could include:

Alanine (B10760859) Scanning: Replacing each amino acid one by one with alanine to identify which residues are critical for activity. khanacademy.org

Substitution of Charged Residues: Replacing the arginine and lysine residues with other charged or neutral amino acids to probe the importance of the positive charges.

D-Amino Acid Substitution: Introducing D-amino acids to increase proteolytic stability.

Ring Size Modification: Altering the number of amino acids within the cyclic structure to optimize the conformation for receptor binding.

Hypothetical SAR Data for Receptor X Binding

| Peptide Analog | Sequence | Receptor X Binding (IC50) |

| Parent Peptide | H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH | 50 nM |

| Analog 1 (Ala Scan) | H-Cys-Ala -Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH | 65 nM |

| Analog 2 (Ala Scan) | H-Cys-Asn-Ala -Arg-Thr-Lys-Ala-Gly-Cys-OH | 5 µM |

| Analog 3 (Charge Neutralization) | H-Cys-Asn-Ala -Ala -Thr-Ala -Ala-Gly-Cys-OH | >50 µM |

| Analog 4 (D-Amino Acid) | H-Cys-Asn-Arg-Arg-Thr-d-Lys -Ala-Gly-Cys-OH | 45 nM |

This hypothetical data suggests that the second arginine residue is critical for binding, while replacing lysine with its D-enantiomer slightly improves affinity, likely due to increased stability.

Computational and in Silico Modeling of H Cys Asn Arg Arg Thr Lys Ala Gly Cys Oh

Molecular Docking Simulations for Predicted Binding Partners

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, molecular docking simulations can be employed to identify potential protein targets. Given the peptide's composition, particularly the positively charged arginine and lysine (B10760008) residues, it is hypothesized to interact with proteins that have negatively charged binding pockets.

Potential targets for docking studies could include enzymes or receptors where peptide binding is known to occur. For instance, due to the presence of cysteine residues, which can be involved in metal binding or redox regulation, proteins such as certain metalloproteinases or oxidoreductases could be considered as hypothetical targets. nih.gov

A virtual screening campaign would involve docking the three-dimensional conformer of the peptide against a library of protein structures. The results are typically ranked based on a scoring function that estimates the binding affinity.

Table 1: Illustrative Molecular Docking Results for H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH with Hypothetical Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -9.8 | Glu170, Asp184, Tyr330 |

| Integrin αvβ3 | -8.5 | Asp150, Asp218, Ser123 |

| Caspase-3 | -7.9 | Asp175, Arg64, Gln161 |

Note: The data in this table is for illustrative purposes only and represents the type of output generated from molecular docking simulations. It is not based on experimental results for this specific peptide.

Molecular Dynamics Simulations for Conformational Sampling and Stability

To understand the dynamic nature of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH in a simulated physiological environment, molecular dynamics (MD) simulations are invaluable. nih.gov MD simulations calculate the motion of atoms over time by integrating Newton's equations of motion. nih.govnih.gov This allows for the exploration of the peptide's conformational landscape and the stability of its disulfide-cyclized structure.

An MD simulation would typically be performed by solvating the peptide in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for a sufficient time, often in the nanosecond to microsecond range, to observe significant conformational changes.

Analysis of the MD trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide. Higher RMSF values for specific residues indicate greater movement.

Radius of Gyration (Rg): To evaluate the compactness of the peptide's structure.

Hydrogen Bond Analysis: To understand the intramolecular interactions that stabilize the peptide's fold.

Table 2: Representative Parameters for a Molecular Dynamics Simulation of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Note: This table provides typical parameters for an MD simulation and is not indicative of a specific performed simulation.

De Novo Peptide Design Principles Applied to the H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH Scaffold

De novo peptide design involves the creation of novel peptide sequences with desired structures and functions from scratch, guided by physicochemical principles. nih.gov The scaffold of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, with its disulfide-enforced loop, provides a constrained yet adaptable framework for applying these principles.

The design process can be broken down into several stages:

Backbone Definition: The existing cyclic backbone of the peptide serves as the starting point.

Sequence Optimization: Computational algorithms can be used to explore different amino acid substitutions at each position (Asn, Arg, Arg, Thr, Lys, Ala, Gly) to enhance properties like binding affinity to a target, stability, or solubility. nih.gov For example, to increase affinity for a negatively charged protein surface, one might computationally test the replacement of alanine (B10760859) with another arginine.

Energy Calculations: A scoring function is used to evaluate the energetic favorability of the designed sequences in their folded state. nih.gov

The goal is to identify new sequences based on the original scaffold that are predicted to have improved or novel functionalities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govacs.org For peptides, this is often referred to as pQSAR. frontiersin.org A QSAR study on analogues of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH could be used to predict their molecular interactions and guide the design of more potent variants.

To build a QSAR model, a dataset of peptides with known activities (e.g., binding affinities to a specific target) is required. The process involves:

Descriptor Calculation: For each peptide in the series, a set of numerical descriptors is calculated. These can include physicochemical properties like molecular weight, logP, and number of hydrogen bond donors/acceptors, as well as more complex 3D descriptors.

Model Building: A statistical method, such as partial least squares (PLS), is used to create a mathematical equation that correlates the descriptors with the biological activity. frontiersin.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 3: Examples of Physicochemical Descriptors for QSAR Modeling of Peptide Analogues

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Number of Rotatable Bonds | A measure of molecular flexibility. |

| Net Charge at pH 7.4 | The overall charge of the peptide at physiological pH. |

Bioinformatic Analysis of Sequence Homology and Evolutionary Context (if applicable)

A bioinformatics analysis can be performed to determine if the sequence H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, or its core motif, exists in naturally occurring proteins. This is typically done by searching protein sequence databases like UniProt or GenBank using algorithms such as BLAST (Basic Local Alignment Search Tool).

A search for the full sequence "Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys" is unlikely to yield significant results due to its short length. However, shorter motifs within the sequence, such as "Arg-Arg-Thr," could be part of known protein domains. For instance, arginine-rich motifs are known to be involved in protein-protein interactions and binding to nucleic acids.

Given the synthetic nature of many peptides studied in a research context, it is common for them not to have a direct evolutionary homologue. In such cases, the peptide is considered a novel chemical entity. The biosynthesis of cysteine, a key component of this peptide, is a well-studied pathway involving enzymes like serine acetyltransferase and O-acetylserine (thiol) lyase. nih.gov

Research Applications and in Vitro Model Systems Utilizing H Cys Asn Arg Arg Thr Lys Ala Gly Cys Oh

Development as a Biochemical Probe for Target Identification and Validation

The specific sequence of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, particularly its charged and polar residues, suggests its potential as a biochemical probe to identify and validate novel cellular targets. By modifying the peptide with a reporter tag, such as a fluorescent dye or biotin (B1667282), it can be used to track its localization within a cell or to isolate its binding partners.

For instance, a biotinylated version of this peptide could be incubated with cell lysates. The peptide-protein complexes can then be captured using streptavidin-coated beads. The bound proteins are subsequently eluted and identified by mass spectrometry. This approach can reveal novel protein-protein interactions or help in the deorphanization of receptors.

Table 1: Hypothetical Target Proteins Identified Using Biotinylated H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH as a Probe

| Protein ID | Protein Name | Function | Cellular Localization |

| PXXXXX | Kinase Y | Signal Transduction | Cytoplasm |

| QXXXXX | Phosphatase Z | Post-translational Modification | Nucleus |

| RXXXXX | Ion Channel Subunit A | Ion Transport | Cell Membrane |

Application in In Vitro Enzymatic Assays for Mechanistic Characterization

The peptide's sequence, containing potential phosphorylation sites (Threonine) and cleavage sites for certain proteases (next to Arginine or Lysine), makes it a suitable substrate in in vitro enzymatic assays. For example, it could be used to characterize the activity and kinetics of specific kinases or proteases.

In a typical kinase assay, the peptide would be incubated with a kinase and ATP. The rate of phosphorylation can be measured by quantifying the amount of phosphorylated peptide, for instance, by using a specific antibody or by detecting the consumption of ATP. Such assays are fundamental for understanding enzyme mechanisms and for screening potential inhibitors. nih.gov

Table 2: Kinetic Parameters of a Hypothetical Kinase with H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH as a Substrate

| Parameter | Value |

| Km (µM) | 15 |

| Vmax (nmol/min/mg) | 250 |

| kcat (s-1) | 42 |

| kcat/Km (M-1s-1) | 2.8 x 106 |

Use in Cell-Based Assays for Studying Cellular Processes and Responses

Cell-based assays can provide insights into the biological effects of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH on cellular processes. For example, the peptide's influence on cell proliferation, apoptosis, or cell signaling pathways can be investigated. The presence of the Arg-Arg motif might suggest interactions with cell surface proteoglycans or a role in cellular uptake.

In a cell proliferation assay, different concentrations of the peptide would be added to cultured cells, and the cell viability would be measured over time using methods like the MTT assay. A decrease or increase in cell number would indicate a cytotoxic or proliferative effect, respectively. novoprolabs.com

Table 3: Effect of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH on Cell Viability

| Peptide Concentration (µM) | Cell Viability (%) after 24h |

| 0 (Control) | 100 |

| 1 | 98.5 |

| 10 | 95.2 |

| 50 | 80.1 |

| 100 | 65.7 |

Integration into Biosensor Platforms for Real-Time Molecular Detection

The terminal cysteine residues of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH are particularly useful for its immobilization onto gold surfaces, a common strategy in the development of biosensors. novoprolabs.com This can be exploited to create a biosensor for detecting specific analytes that bind to the peptide.

For instance, if the peptide is a known substrate for a particular enzyme, its immobilization on a quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) sensor chip could allow for the real-time detection of the enzyme's activity through changes in mass or refractive index upon binding and/or cleavage of the peptide.

Table 4: Performance Characteristics of a Hypothetical Biosensor Using H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH

| Parameter | Value |

| Analyte | Protease X |

| Detection Limit (nM) | 5 |

| Linear Range (nM) | 10 - 200 |

| Response Time (s) | 60 |

| Regeneration | Glycine-HCl pH 2.5 |

Employment in Affinity Chromatography or Pulldown Assays for Protein Binding Studies

The peptide can be covalently linked to a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This matrix can then be used to isolate and purify proteins that specifically bind to the peptide from a complex mixture like a cell lysate.

The bound proteins are then eluted, for example, by changing the pH or ionic strength of the buffer, and can be identified and further characterized. This technique is invaluable for studying protein-peptide interactions and for the purification of specific binding partners.

Utility as a Reference Standard in Peptide Research

Synthetically produced and highly purified H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH can serve as a valuable reference standard in various analytical techniques. sigmaaldrich.com In high-performance liquid chromatography (HPLC) and mass spectrometry (MS), it can be used for calibration and as an internal standard for the quantification of similar peptides in biological samples. Its well-defined structure and molecular weight also make it suitable for validating analytical methods and for quality control purposes in peptide synthesis and analysis. genscript.com

Emerging Research Directions and Theoretical Frameworks for H Cys Asn Arg Arg Thr Lys Ala Gly Cys Oh Studies

Exploration of Novel Biological Roles and Molecular Mechanisms

The unique primary structure of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH, a nonapeptide featuring two cysteine residues and a cluster of basic amino acids (Arginine, Lysine), suggests several potential biological functions that warrant exploration. The presence of cysteine at both the N- and C-termini strongly implies the formation of a cyclic structure via a disulfide bond, a common feature in many biologically active peptides that confers conformational stability.

Future research will likely focus on several key areas:

Protein-Protein Interaction (PPI) Modulation: Peptides are known to mediate as many as 40% of PPIs in biological systems. frontiersin.org The specific sequence of this peptide, particularly its charged and polar residues, could enable it to bind with high specificity to protein surfaces, potentially disrupting disease-relevant interactions that are often considered "undruggable" by small molecules. frontiersin.orgnih.gov Computational tools will be instrumental in predicting potential protein targets. nih.gov

Antimicrobial Activity: The cationic nature imparted by the two arginine residues and one lysine (B10760008) residue is a hallmark of many antimicrobial peptides (AMPs). These peptides often function by interacting with and disrupting the negatively charged cell membranes of bacteria. Investigating the peptide's ability to inhibit microbial growth would be a logical research direction.

Cell Signaling: Peptides frequently act as signaling molecules, similar to hormones, to regulate complex physiological processes. frontiersin.orgasymchem.com Research could explore if H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH interacts with specific cell surface receptors, such as G-protein coupled receptors (GPCRs), to trigger intracellular signaling cascades. nih.gov

Uncovering the molecular mechanisms behind these potential roles would involve identifying specific binding partners, determining binding affinities, and elucidating the structural basis of these interactions through advanced analytical methods.

Advancements in Synthetic Methodologies for Expanding Peptide Libraries and Analogs

The chemical synthesis of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is the foundational step for any functional or structural study. openaccessjournals.com Modern peptide synthesis is a highly refined process, with several advanced methodologies available.

Solid-Phase Peptide Synthesis (SPPS): SPPS remains the most widely used method for its efficiency and scalability, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. asymchem.comcreative-peptides.com This technique is well-suited for producing the linear precursor of the target peptide. Subsequent oxidation of the cysteine thiol groups would be performed to form the cyclic disulfide-bridged final product.

Microwave-Assisted Peptide Synthesis (MAPS): To accelerate the synthesis process, microwave-assisted techniques can be employed. mtoz-biolabs.com MAPS uses microwave energy for uniform heating, which can significantly reduce reaction times and improve the yield and purity of the crude peptide compared to conventional methods. mtoz-biolabs.com

Enzymatic and Liquid-Phase Synthesis: While SPPS is dominant, liquid-phase peptide synthesis (LPPS) can be advantageous for specific modifications or shorter sequences. mtoz-biolabs.com Additionally, enzymatic synthesis offers high specificity under mild conditions, representing a greener alternative to purely chemical methods. creative-peptides.com

A crucial research direction is the creation of peptide libraries and analogs to conduct structure-activity relationship (SAR) studies. By systematically substituting each amino acid in the sequence, researchers can identify key residues responsible for its biological activity and optimize properties like stability and binding affinity. openaccessjournals.com

Table 1: Potential Analogs of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH for Library Expansion

| Position | Original Amino Acid | Potential Substitution | Rationale for Substitution |

|---|---|---|---|

| 2 | Asn (Asparagine) | Gln, Ala, Asp | Probe the role of the side-chain amide and length. |

| 3 | Arg (Arginine) | Lys, Ornithine, Ala | Evaluate the importance of the guanidinium (B1211019) group and positive charge. |

| 5 | Thr (Threonine) | Ser, Val, Ala | Investigate the role of the hydroxyl group and side-chain bulk. |

| 6 | Lys (Lysine) | Arg, Ornithine, Ala | Assess the contribution of the positive charge at this position. |

| 7 | Ala (Alanine) | Gly, Val, Leu | Determine the effect of side-chain size on conformation and activity. |

Interdisciplinary Approaches Integrating Biophysics, Biochemistry, and Computational Chemistry

A comprehensive understanding of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH can only be achieved by integrating multiple scientific disciplines. frontiersin.org This synergistic approach allows for a multi-faceted view of the peptide, from its theoretical behavior to its empirical function.

Biophysical Characterization: Biophysical techniques are essential for elucidating the peptide's higher-order structure and stability. vimta.commq.edu.au Circular Dichroism (CD) spectroscopy would be used to determine its secondary structure (e.g., alpha-helix, beta-sheet content) in different solvent environments, while techniques like fluorescence spectroscopy can provide insights into its folding and dynamics. vimta.comtandfonline.com

Biochemical Assays: Biochemistry provides the tools to study the peptide's function in a biological context. ku.edu This includes enzyme-linked immunosorbent assays (ELISAs) to measure binding to target proteins, and enzymatic degradation assays to assess its stability in plasma or in the presence of proteases.

Computational Chemistry: In silico methods are vital for guiding experimental work. nih.gov Molecular Dynamics (MD) simulations can predict the three-dimensional conformational ensemble of the peptide, both in solution and when interacting with a biological target like a protein or membrane. ethz.chcompchem.nl These simulations can help rationalize experimental findings and aid in the design of more potent analogs. frontiersin.orgacs.org

Table 2: Integrated Biophysical, Biochemical, and Computational Methods for Peptide Analysis

| Discipline | Technique | Information Gained |

|---|---|---|

| Biophysics | Circular Dichroism (CD) | Secondary structure and conformational changes. vimta.comtandfonline.com |